molecular formula C12H20N2O3 B14771116 cis-5-Boc-2-oxo-octahydro-1H-pyrrolo[3,2-c]pyridine

cis-5-Boc-2-oxo-octahydro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B14771116
M. Wt: 240.30 g/mol
InChI Key: HAJZWUHYIBSXHN-UHFFFAOYSA-N
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Description

cis-5-Boc-2-oxo-octahydro-1H-pyrrolo[3,2-c]pyridine: is a nitrogen-containing heterocyclic compound. It is characterized by its unique structure, which includes a pyrrolo[3,2-c]pyridine ring system.

Preparation Methods

The synthesis of cis-5-Boc-2-oxo-octahydro-1H-pyrrolo[3,2-c]pyridine typically involves several steps:

    Cyclization: The formation of the pyrrolo[3,2-c]pyridine ring system through cyclization reactions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

cis-5-Boc-2-oxo-octahydro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of cis-5-Boc-2-oxo-octahydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 2-oxo-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-5-4-9-8(7-14)6-10(15)13-9/h8-9H,4-7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJZWUHYIBSXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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